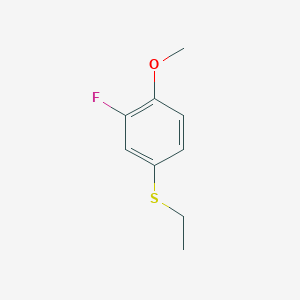

Ethyl 3-fluoro-4-methoxyphenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanyl-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIAGCBRIKSREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267406 | |

| Record name | Benzene, 4-(ethylthio)-2-fluoro-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314903-63-3 | |

| Record name | Benzene, 4-(ethylthio)-2-fluoro-1-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314903-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-(ethylthio)-2-fluoro-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Ethyl 3 Fluoro 4 Methoxyphenyl Sulfide Derivatives

Oxidation Reactions of the Thioether Moiety

The sulfur atom in Ethyl 3-fluoro-4-methoxyphenyl sulfide (B99878) is susceptible to oxidation, a fundamental transformation that elevates the oxidation state of sulfur to produce the corresponding sulfoxide (B87167) and sulfone. This reactivity is central to modifying the electronic properties and steric profile of the molecule.

The oxidation of thioethers to sulfoxides is a common and crucial step for producing key synthetic intermediates in medicinal and industrial chemistry. researchgate.net Further oxidation of the sulfoxide yields the corresponding sulfone. The selective oxidation to either the sulfoxide or the sulfone can be controlled by the choice of oxidant and reaction conditions.

Common oxidizing agents such as hydrogen peroxide (H₂O₂) are frequently employed, often in conjunction with a catalyst to enhance efficiency and selectivity. organic-chemistry.orgmsu.edu For instance, titanium-containing zeolites like TS-1 can catalyze the oxidation of thioethers with H₂O₂. organic-chemistry.orgmsu.edu In some systems, the reaction can proceed to the sulfone, while careful control can halt the reaction at the sulfoxide stage. organic-chemistry.org Other catalytic systems, such as those based on polyoxomolybdates, have demonstrated high efficiency in converting sulfides to sulfoxides with excellent selectivity under mild conditions, often at room temperature. researchgate.net Photocatalytic methods, which utilize light and a photocatalyst in the presence of oxygen, present a green and sustainable approach to this transformation. acs.org

Table 1: Oxidation Methods for Thioether to Sulfoxide and Sulfone

| Oxidant | Catalyst/Reagent | Primary Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Titanium Silicate (TS-1) | Sulfoxide or Sulfone | organic-chemistry.orgmsu.edu |

| Hydrogen Peroxide (H₂O₂) | Organic Ligand-Modified Polyoxomolybdates | Sulfoxide | researchgate.net |

| Oxygen (O₂) / Air | Photocatalyst (e.g., C₆₀@PCN-222) | Sulfoxide | acs.orgfrontiersin.org |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide (TaC) | Sulfoxide | wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide (NbC) | Sulfone | wikipedia.org |

The oxidation of the prochiral Ethyl 3-fluoro-4-methoxyphenyl sulfide to its sulfoxide creates a stereocenter at the sulfur atom. The synthesis of enantiomerically pure sulfoxides is of significant interest as these compounds are valuable chiral auxiliaries and are found in many biologically active molecules. organic-chemistry.org Asymmetric sulfoxidation can be achieved through two primary strategies: the use of chiral chemical catalysts and biocatalysis.

Metal-catalyzed reactions have been extensively developed for asymmetric sulfoxidation. A well-known example is the Kagan-Modena modification of the Sharpless epoxidation conditions, which uses a titanium complex, typically Ti(O-i-Pr)₄, with a chiral ligand like diethyl tartrate (DET) and a hydroperoxide oxidant. organic-chemistry.orgmdpi.com Vanadium complexes with chiral Schiff base ligands have also been employed effectively for the oxidation of sulfides using hydrogen peroxide. organic-chemistry.org

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral sulfoxides. libretexts.org Enzymes, particularly monooxygenases, can catalyze the oxidation of thioethers with high enantioselectivity. organic-chemistry.org For example, cyclohexanone (B45756) monooxygenase (CHMO), a bacterial flavoenzyme, is known to oxidize a variety of prochiral thioethers to optically active sulfoxides. organic-chemistry.org Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that show excellent performance in producing chiral sulfoxides, using molecular oxygen as the terminal oxidant. libretexts.org Another biocatalytic approach involves the kinetic resolution of a racemic sulfoxide mixture using sulfoxide reductases, where one enantiomer is selectively reduced back to the sulfide, allowing for the isolation of the other enantiomer in high purity. acs.org

Table 2: Strategies for Stereoselective Sulfoxidation

| Strategy | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| Chiral Metal Catalysis | Ti(O-i-Pr)₄ / Diethyl Tartrate (DET) / Hydroperoxide | Modified Sharpless conditions, effective for various aryl alkyl sulfides. | organic-chemistry.orgmdpi.com |

| Chiral Metal Catalysis | Vanadium / Chiral Schiff Base Ligands / H₂O₂ | In situ catalyst preparation for asymmetric oxidation. | organic-chemistry.org |

| Biocatalysis (Asymmetric Oxidation) | Cyclohexanone Monooxygenase (CHMO) | Enzyme-catalyzed oxidation with excellent enantioselectivity. | organic-chemistry.org |

| Biocatalysis (Asymmetric Oxidation) | Baeyer-Villiger Monooxygenases (BVMOs) | Uses O₂ as a green terminal oxidant for large-scale processes. | libretexts.org |

| Biocatalysis (Kinetic Resolution) | Sulfoxide Reductases (e.g., MsrA) | Selective reduction of one sulfoxide enantiomer from a racemic mixture. | acs.org |

Reactions Involving the Aromatic Ring System

The substituted benzene (B151609) ring of this compound provides a platform for various transformations that can be used to build more complex molecular architectures.

While aryl sulfides themselves can be challenging coupling partners, their corresponding aryl sulfones are effective electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.orgrsc.org Therefore, after oxidizing this compound to its sulfone, the C-S bond can be activated for C-C bond formation. This sequential oxidation/cross-coupling strategy allows for the synthesis of complex biaryl and teraryl structures that are prevalent in materials science and medicinal chemistry. rsc.org

The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand such as RuPhos, and a base to couple the aryl sulfone with an aryl boronic acid. rsc.org The reactivity of the sulfone group can be tuned, with electron-withdrawing groups on the sulfone-bearing ring, such as a trifluoromethyl group, enhancing the coupling efficiency. rsc.org This methodology enables the differentiation of various leaving groups on a single aromatic ring, allowing for sequential cross-couplings. rsc.org

Table 3: Hypothetical Suzuki-Miyaura Coupling of Ethyl 3-fluoro-4-methoxyphenyl sulfone

| Aryl Boronic Acid Partner | Potential Product Structure | Catalyst System (Example) | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Ethyl-5-fluoro-4-methoxy-1,1'-biphenyl | Pd(acac)₂ / RuPhos / K₃PO₄ | rsc.org |

| 4-Methoxyphenylboronic acid | 2-Ethyl-5-fluoro-4,4'-dimethoxy-1,1'-biphenyl | Pd(acac)₂ / RuPhos / K₃PO₄ | rsc.org |

| 3-Nitrophenylboronic acid | 2-Ethyl-5-fluoro-4-methoxy-3'-nitro-1,1'-biphenyl | Pd(acac)₂ / RuPhos / K₃PO₄ | rsc.org |

| Thiophene-2-boronic acid | 2-(2-Ethyl-5-fluoro-4-methoxyphenyl)thiophene | Pd(OAc)₂ / PCy₃ / K₃PO₄ | rsc.org |

The Pummerer reaction typically involves the functionalization of the carbon atom alpha to a sulfoxide. However, a variant known as the Aromatic Pummerer reaction allows for the functionalization of the aromatic ring itself. When an aryl sulfoxide is activated, typically with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA), a nucleophile can attack the aromatic ring instead of the α-carbon. wikipedia.org

This reaction proceeds through a Pummerer-type activation of the sulfoxide followed by a nucleophilic attack on the aromatic ring, which is directed by the sulfoxide group. wikipedia.org The attack generally occurs at the position para to the sulfoxide. wikipedia.org If the para position is blocked, other specific positions can be functionalized. wikipedia.org This process allows for the nucleophilic functionalization of the aromatic ring, a conceptual opposite to the more common electrophilic aromatic substitution. For Ethyl 3-fluoro-4-methoxyphenyl sulfoxide, this reaction could potentially be used to introduce nucleophiles at the C-6 position (para to the ethylsulfinyl group).

Reactions at the Ethyl Moiety

The ethyl group attached to the sulfur atom also presents opportunities for chemical modification, primarily at the α-carbon (the carbon atom adjacent to the sulfur).

The most significant reaction at this position is the classic Pummerer rearrangement. msu.edu This reaction transforms a sulfoxide bearing at least one α-hydrogen into an α-acyloxy thioether. The process begins with the acylation of the sulfoxide oxygen by an activating agent, commonly acetic anhydride or trifluoroacetic anhydride (TFAA). msu.edursc.org This is followed by the loss of a proton from the α-carbon to form a thionium (B1214772) ion intermediate. rsc.org Finally, a nucleophile (such as acetate) attacks the thionium ion, resulting in the functionalization of the α-carbon. msu.edu

In the case of Ethyl 3-fluoro-4-methoxyphenyl sulfoxide, the Pummerer reaction would occur at the methylene (B1212753) (-CH₂-) group of the ethyl moiety. Treatment with acetic anhydride would yield 1-acetoxy-1-(3-fluoro-4-methoxyphenylthio)ethane. This α-functionalized sulfide can then serve as a precursor to other derivatives, for example, through hydrolysis to an aldehyde. msu.edu

Mechanistic Investigations of Reaction Pathways

While specific mechanistic studies on this compound are not extensively documented in the public domain, the reaction pathways can be inferred from the well-established principles of organic chemistry and extensive research on analogous aryl thioethers. The reactivity of this compound is primarily dictated by the interplay of the ethyl sulfide group and the electronic effects of the 3-fluoro and 4-methoxy substituents on the aromatic ring.

The principal reaction pathways for aryl sulfides involve the sulfur atom, which can act as a nucleophile or be oxidized, and the aromatic ring, which can undergo electrophilic substitution. The presence of a strong electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom creates a unique electronic environment that influences the rates and mechanisms of these transformations.

Oxidation of the Sulfide Moiety

The most common transformation for thioethers is oxidation of the sulfur atom to form the corresponding sulfoxide and, subsequently, the sulfone. This process is of significant interest due to the different chemical and physical properties of the oxidized products.

The generally accepted mechanism for the oxidation of a thioether with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), involves a nucleophilic attack by the electron-rich sulfur atom on the electrophilic oxygen of the peroxy acid. This is a concerted process that proceeds through a transition state as depicted below.

Step 1: Oxidation to Sulfoxide. The sulfur atom of this compound attacks the terminal oxygen of the oxidizing agent (e.g., H₂O₂ or m-CPBA), leading to the formation of ethyl 3-fluoro-4-methoxyphenyl sulfoxide. nih.govnih.gov This step is typically the faster of the two oxidation stages.

Step 2: Oxidation to Sulfone. The resulting sulfoxide can undergo further oxidation by another equivalent of the oxidizing agent to yield ethyl 3-fluoro-4-methoxyphenyl sulfone. organic-chemistry.org This second oxidation step is generally slower than the first because the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the attached oxygen atom.

The electronic nature of the substituents on the aromatic ring plays a crucial role in the kinetics of this oxidation. Electron-donating groups increase the electron density on the sulfur atom, enhancing its nucleophilicity and thus accelerating the rate of oxidation. Conversely, electron-withdrawing groups decrease the electron density on the sulfur, making it less nucleophilic and slowing down the reaction.

In the case of this compound, the 4-methoxy group is a strong electron-donating group through resonance, which significantly increases the electron density on the sulfur atom. The 3-fluoro group, while being electron-withdrawing via induction, is a weak π-donor. The net effect is an activated system where the sulfur atom is sufficiently nucleophilic to react readily with oxidizing agents.

Kinetic studies on a series of p-substituted phenyl methyl sulfides have demonstrated a clear correlation between the electronic nature of the substituent and the rate of oxidation. This relationship is often quantified using a Hammett plot, which correlates the logarithm of the reaction rate constant with the substituent's Hammett constant (σ). researchgate.net Negative values for the reaction constant (ρ) indicate that the reaction is favored by electron-donating groups. researchgate.net

Table 1: Representative Kinetic Data for the Oxidation of Substituted Thioanisoles with m-CPBA

| Substituent (X) | Hammett Constant (σp) | Relative Rate (krel) | log(krel) |

| OCH₃ | -0.27 | 7.8 | 0.89 |

| CH₃ | -0.17 | 3.5 | 0.54 |

| H | 0.00 | 1.0 | 0.00 |

| Cl | 0.23 | 0.3 | -0.52 |

| NO₂ | 0.78 | 0.02 | -1.70 |

This table presents illustrative data based on known trends for the oxidation of substituted thioanisoles to demonstrate the electronic effects on the reaction rate. The values are representative and serve to model the expected behavior for derivatives of this compound.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can also participate in electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Given the strong activating and directing effect of the methoxy group, electrophilic attack is most likely to occur at the positions ortho to it (positions 3 and 5). However, position 3 is already substituted with a fluorine atom. Therefore, the most probable site for electrophilic substitution is position 5.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reagent | Electrophile (E⁺) | Predicted Major Product |

| HNO₃/H₂SO₄ | NO₂⁺ | Ethyl 3-fluoro-4-methoxy-5-nitrophenyl sulfide |

| Br₂/FeBr₃ | Br⁺ | Ethyl 5-bromo-3-fluoro-4-methoxyphenyl sulfide |

| CH₃Cl/AlCl₃ | CH₃⁺ | Ethyl 3-fluoro-4-methoxy-5-methylphenyl sulfide |

This table provides a predictive overview of the expected major products from electrophilic aromatic substitution reactions based on the directing effects of the substituents.

The mechanism for these reactions follows the general pathway for electrophilic aromatic substitution:

Formation of the Electrophile: The active electrophile is generated from the reagents (e.g., NO₂⁺ from nitric and sulfuric acid).

Nucleophilic Attack: The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the intermediate arenium ion determines the regioselectivity. For substitution at position 5, the positive charge can be effectively delocalized onto the oxygen of the methoxy group, providing significant resonance stabilization. This makes the pathway leading to the 5-substituted product highly favorable.

Application of Ethyl 3 Fluoro 4 Methoxyphenyl Sulfide and Its Derivatives in Biological Research Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of Analogs and Bioisosteres

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of Ethyl 3-fluoro-4-methoxyphenyl sulfide (B99878), SAR studies have focused on understanding how each component of the molecule—the fluorine and methoxy (B1213986) substituents, the sulfide linker, and other systematic modifications—contributes to target engagement and efficacy.

The presence and positioning of fluorine and methoxy groups on the phenyl ring are critical determinants of a molecule's biological activity. Fluorine, with its small size and high electronegativity, can significantly alter a compound's physicochemical properties, including acidity/basicity (pKa), lipophilicity, and metabolic stability. nih.govnih.gov These changes can, in turn, influence how the molecule interacts with its biological target.

In studies of analogs targeting dopamine (B1211576) and serotonin (B10506) transporters, fluoro-substituted compounds were generally found to be the most active and selective for the dopamine transporter. nih.gov The introduction of fluorine can modulate key binding interactions, such as cation-π interactions, where the electron-withdrawing nature of fluorine can systematically alter the electrostatic potential of the aromatic ring. nih.gov This allows for fine-tuning of receptor affinity and selectivity.

The methoxy group, in contrast, can act as a hydrogen bond acceptor and introduces steric bulk. Its impact is highly context-dependent. In some scaffolds, the replacement of a fluorine atom with a methoxy group has been shown to slightly reduce potency. For example, in a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, this exchange diminished the inhibitory effect. In other cases, such as in certain N-benzimidazole-derived carboxamides, the specific arrangement of hydroxy and methoxy groups on the phenyl ring was found to strongly impact antiproliferative activity. mdpi.com The interplay between the electron-withdrawing fluorine and the electron-donating/steric effects of the methoxy group is a key consideration in designing molecules with optimal biological efficacy and selectivity.

The sulfide (thioether) linkage is not merely a passive spacer but often plays an active role in molecular recognition and binding. Thioether bonds can be found in a variety of bioactive molecules and are utilized for their specific chemical properties. mdpi.comcup.edu.in The sulfur atom's size, polarizability, and ability to participate in non-covalent interactions contribute to the stability and specificity of the ligand-receptor complex. researchgate.net

The oxidation state of the sulfur atom is particularly crucial. In extensive SAR studies of aryl sulfoxides as reversible inhibitors of monoacylglycerol lipase (MAGL), the sulfoxide (B87167) moiety was found to be essential for activity. nih.govacs.org When the sulfoxide was reduced to a sulfide (sulfur) or oxidized to a sulfone, the inhibitory activity against MAGL was completely abolished. acs.orgchemrxiv.org This finding underscores that the specific electronic and conformational properties imparted by the sulfoxide are necessary for proper orientation and interaction within the enzyme's active site. This highlights the critical role of the sulfur oxidation state in defining the molecular recognition properties of the entire scaffold. acs.org

Systematic modification of a lead compound is a cornerstone of probe development and drug discovery. By altering different parts of the molecular scaffold, researchers can map the pharmacophore and optimize properties like potency and selectivity. For analogs related to the Ethyl 3-fluoro-4-methoxyphenyl sulfide core, systematic modifications have yielded significant insights.

In the development of reversible MAGL inhibitors based on an aryl sulfoxide scaffold, extensive SAR studies were conducted. acs.orgchemrxiv.org Modifications to the ester moiety of a lead compound revealed that replacing the ethyl ester with smaller (methyl) or fluorinated (trifluoroethyl) esters decreased activity, while slightly longer alkyl chains (propyl, butyl) increased potency. chemrxiv.org However, introducing branched alkyl chains proved detrimental to activity. chemrxiv.org These results demonstrate a defined space within the enzyme's binding pocket that accommodates linear, but not bulky, alkyl groups.

The following table summarizes the SAR of the ester moiety in a series of aryl sulfoxide MAGL inhibitors, based on the (R)-24 scaffold. chemrxiv.org

| Compound | Modification (Ester Group) | MAGL Inhibitory Potency (pIC50) |

|---|---|---|

| 27 | Methyl | 6.9 |

| (R)-24 | Ethyl | 7.4 |

| 29 | Isopropyl | 6.6 |

| 30 | Trifluoroethyl | 6.5 |

| 31 | Propyl | 7.6 |

| 32 | Butyl | 7.8 |

| 33 | sec-Butyl | 6.8 |

| 34 | tert-Pentyl | 6.1 |

These systematic studies, along with modifications to other parts of the molecule, are crucial for developing highly potent and selective chemical probes. nih.govfrontiersin.org

Mechanistic Studies of Molecular Biological Interactions

Beyond establishing SAR, derivatives of this compound are valuable tools for elucidating the specific molecular mechanisms of biological processes. These studies involve investigating interactions with enzymes and other proteins to understand inhibition kinetics, binding modes, and resulting conformational changes.

Based on available research, there is no specific information linking this compound or its direct derivatives to the inhibition of Pyruvate Carboxylase.

However, extensive research has been conducted on structurally related aryl sulfoxides as inhibitors of Monoacylglycerol Lipase (MAGL) . nih.gov MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by breaking down the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net Inhibition of MAGL is a therapeutic strategy for various disorders. Studies on aryl sulfoxide analogs have identified highly potent and reversible inhibitors. acs.org The mechanism involves specific interactions within the MAGL active site, where the sulfoxide group is essential for activity. Changing this group to a sulfide or sulfone eliminates the inhibitory effect, demonstrating a precise mechanistic requirement. chemrxiv.org

The table below shows the impact of modifying the sulfur-containing linker and other functional groups on MAGL inhibition for a lead compound. chemrxiv.org

| Compound | Modification | MAGL Inhibitory Potency (pIC50) |

|---|---|---|

| Lead Compound (±43) | Sulfoxide Linker, Ethyl Ester | 8.5 |

| ±46 | Sulfide (Sulfur) Linker | <5.0 |

| ±47 | Sulfone Linker | 5.4 |

| ±49 | Carbonyl Linker | 5.5 |

| ±45 | Carboxylic Acid (hydrolyzed ester) | 5.8 |

This data clearly illustrates the specific role of the sulfoxide in the enzyme inhibition mechanism.

The tubulin-microtubule system is a major target in cancer research. mdpi.com Microtubules are dynamic polymers essential for cell division, and compounds that interfere with their dynamics can be potent antimitotic agents. nih.gov While direct studies on this compound binding to tubulin are not prominent, research on analogous structures provides mechanistic insights.

For instance, sulfur-containing compounds have been shown to interact directly with tubulin. One study found that Bis(4-fluorobenzyl)trisulfide, a compound containing both fluoro-phenyl and sulfur linkage motifs, covalently binds to the β-tubulin subunit at the cysteine-12 residue. This binding disrupts microtubule polymerization and arrests cells in the G2-M phase of the cell cycle. This demonstrates a mechanism where a sulfur-containing linkage can be used to form a stable, covalent bond with a specific amino acid residue, leading to a profound biological effect.

The fluoro and methoxy substitutions on the phenyl ring can also influence protein binding by altering the molecule's conformation and electronic profile, thereby affecting how it fits into a binding pocket and interacts with amino acid side chains. nih.gov The analysis of how such molecules bind to proteins like tubulin is critical for understanding their mechanism of action and for the rational design of new, more effective inhibitors. nih.govmdpi.com

Cellular Pathway Modulation in in vitro Models

Derivatives incorporating the 3-fluoro-4-methoxyphenyl group have demonstrated the ability to modulate critical cellular signaling pathways in laboratory settings. A notable example is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of the PI3K/Akt/mTOR signaling cascade is implicated in various diseases, making it a key target for therapeutic intervention. nih.govnih.gov

One potent and selective PI3Kδ inhibitor, which contains the 3-fluoro-4-methoxyphenyl moiety, has been identified through a fragment-hybrid approach. In biochemical assays, this compound, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, demonstrated significant and selective inhibition of the PI3Kδ isoform. In cellular models, it was shown to potently and selectively block the PI3Kδ-mediated phosphorylation of Akt at the T308 position, a key step in the activation of this signaling pathway.

Table 1: In vitro Inhibitory Activity of a 3-fluoro-4-methoxyphenyl Derivative

| Compound Name | Target | Assay Type | Result (IC₅₀) | Selectivity |

|---|

Design and Synthesis of Novel Biologically Active Compounds

The rational design and synthesis of novel bioactive molecules is a cornerstone of drug discovery. frontiersin.org This process often involves the use of established pharmacophores and structural motifs that are known to interact with specific biological targets. The 3-fluoro-4-methoxyphenyl sulfide group and its analogs are utilized in this context for their favorable physicochemical properties, which can be leveraged to create new chemical entities with desired biological activities. The synthesis strategies often involve multi-step reactions to combine this motif with other heterocyclic systems or bioactive fragments. nih.govmdpi.com

Hybrid Molecule Development Incorporating the 3-fluoro-4-methoxyphenyl sulfide Motif

Hybrid molecule design is a strategy that combines two or more distinct pharmacophoric units into a single molecule. The goal is to create a compound with an improved activity profile, potentially by interacting with multiple targets or with different sites on a single target. The pyrazolo[3,4-d]pyrimidine scaffold, a structural mimic of natural purines, is frequently used in the design of kinase inhibitors and other therapeutic agents. ekb.egekb.egrsc.org

Table 2: Example of a Hybrid Molecule Incorporating the 3-fluoro-4-methoxyphenyl Motif

| Hybrid Compound Name | Constituent Pharmacophore 1 | Constituent Pharmacophore 2 | Constituent Pharmacophore 3 | Biological Target |

|---|

Fragment-Based Drug Design Strategies for Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. wikipedia.org The process begins by screening libraries of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. nih.govdrughunter.com These fragments typically adhere to a "rule of three" (e.g., molecular weight < 300 Da, ClogP < 3), which ensures they have high aqueous solubility and are efficient binders. wikipedia.orgnih.gov Because the initial hits are small and bind weakly, highly sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) are required for their detection and characterization. drughunter.comselcia.com

Once a fragment hit is identified and its binding mode is understood, lead optimization can proceed through several strategies:

Fragment Growing: The fragment is elaborated by adding new functional groups to engage with nearby "hot spots" on the protein surface, thereby increasing affinity. nih.gov

Fragment Merging: Two or more fragments that bind to adjacent sites are combined into a single, larger molecule with higher potency. selcia.com

Fragment Linking: Fragments that bind to distinct, non-overlapping pockets are joined together with a chemical linker. selcia.com

The 3-fluoro-4-methoxyphenyl sulfide motif represents an ideal starting point for an FBDD campaign. Its defined structure, combined with the specific properties conferred by the fluorine and methoxy substituents, makes it a candidate for probing protein binding sites. The discovery of the potent PI3Kδ inhibitor through a "fragment-hybrid" approach exemplifies the FBDD process, where an initial fragment, likely related to the 3-fluoro-4-methoxyphenyl core, could have been identified and subsequently "grown" by linking it to other pharmacophoric elements to achieve high potency and selectivity. nih.gov

Advanced Materials and Chemical Intermediates Research Involving Ethyl 3 Fluoro 4 Methoxyphenyl Sulfide

Role as a Versatile Building Block in Complex Organic Synthesis

The true versatility of a building block is demonstrated by its successful incorporation into a variety of complex molecular architectures, particularly those with significant biological activity or material properties. While direct evidence for "Ethyl 3-fluoro-4-methoxyphenyl sulfide" is scarce, the broader class of sulfur-containing compounds is pivotal in drug discovery and development. nih.govnih.gov The thioether moiety, in particular, is a key component in a wide range of pharmaceuticals. nih.gov

The synthesis of complex molecules often involves multi-step reaction sequences. Building blocks like "this compound" are designed to be readily incorporated into such sequences. For instance, the core phenyl sulfide (B99878) structure can be part of a larger molecule assembled through various synthetic strategies. Research on related compounds, such as the synthesis of benzimidazoles from 4-fluoro-3-nitrobenzoic acid, showcases how fluorinated aromatic compounds serve as fundamental starting materials in creating complex heterocyclic systems. researchgate.net

The ethyl sulfide group itself can be a handle for further synthetic transformations. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are functional groups present in numerous bioactive molecules. nih.gov This transformation can significantly alter the pharmacological properties of a compound.

A hypothetical synthetic utility for "this compound" could be in the preparation of more complex structures, such as the pyrazolopyrimidinone (B8486647) derivative, 1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which contains a related (4-methoxyphenyl)methyl moiety. chemdiv.com This highlights how substituted phenyl groups are integral components of larger, biologically relevant scaffolds.

| Reaction Type | Potential Product Class | Significance |

|---|---|---|

| Oxidation | Ethyl 3-fluoro-4-methoxyphenyl sulfoxide/sulfone | Introduction of polar functional groups, modulation of biological activity. nih.govnih.gov |

| C-S Cross-Coupling | Biaryl or substituted aromatic compounds | Formation of complex aromatic systems. |

| Modification of Methoxy (B1213986) Group | Phenolic derivatives | Enabling further functionalization or interaction with biological targets. |

Exploration of Derivatives in Emerging Functional Materials

The incorporation of fluorine into organic molecules is a well-established strategy for creating advanced materials with unique properties. nih.gov Fluorinated compounds are integral to the development of liquid crystals, polymers, and organic electronic devices. The specific substitution pattern of "this compound" suggests its potential as a precursor for such materials.

Fluorinated thioanisole (B89551) derivatives are of interest for creating high refractive index polymers. A patent for thioanisole derivatives highlights their use as monomers for producing resins with excellent transparency and a high refractive index, suitable for optical materials. nih.gov Although "this compound" is not explicitly mentioned, its structural similarity makes it a candidate for similar applications.

In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure is a key strategy for tuning properties such as dielectric anisotropy and viscosity. rsc.org Research on fluorinated phenyl benzoates and other fluorinated mesogens demonstrates the profound effect of fluorine substitution on liquid crystalline behavior. mdpi.comnih.govelectronicsandbooks.com The unique combination of fluoro and methoxy substituents on the phenyl ring of "this compound" could be exploited to design novel liquid crystal molecules.

Furthermore, fluorinated biphenyl (B1667301) and polyphenyl compounds are utilized in organic solar cells and other electronic devices due to the stability of the carbon-fluorine bond and the resulting weak intermolecular interactions. nih.gov The synthesis of such materials often relies on cross-coupling reactions of functionalized aromatic building blocks. "this compound" could potentially serve as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers with tailored electronic and optical properties.

| Material Class | Potential Role of the Compound's Derivatives | Key Structural Features |

|---|---|---|

| High Refractive Index Polymers | Monomer or precursor to monomers for polymerization. nih.gov | Thioether and aromatic core. |

| Liquid Crystals | Core structure for the synthesis of novel mesogens. rsc.orgmdpi.comnih.gov | Fluorine and methoxy substitution on the phenyl ring. |

| Organic Electronics | Building block for the synthesis of fluorinated conjugated polymers or small molecules. nih.gov | Fluorinated aromatic system. |

Future Research Directions and Challenges in Ethyl 3 Fluoro 4 Methoxyphenyl Sulfide Studies

Development of Eco-Friendly and Scalable Synthetic Processes

The synthesis of aryl sulfides, including Ethyl 3-fluoro-4-methoxyphenyl sulfide (B99878), has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of producing this and similar compounds hinges on the development of more sustainable and scalable synthetic routes.

Modern organic synthesis is increasingly focused on green chemistry principles, which aim to reduce the environmental impact of chemical processes. For the synthesis of aryl sulfides, this translates to exploring alternative reagents, catalysts, and reaction conditions. One promising avenue is the use of odorless and more stable sulfur sources to replace volatile and malodorous thiols. For instance, sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) has been investigated as an environmentally benign sulfur source in palladium-catalyzed cross-coupling reactions. nih.gov

Another key area of development is the use of recyclable catalysts and greener solvents. Copper-catalyzed reactions have shown considerable promise for the formation of C-S bonds. nih.gov The use of copper nanopowder as a catalyst in a recyclable solvent like polyethylene (B3416737) glycol (PEG-400) represents a significant step towards a more sustainable process. nih.gov This approach not only avoids the use of volatile organic solvents but also allows for the recovery and reuse of the catalytic system, reducing both cost and environmental burden.

Furthermore, innovative techniques such as phase transfer catalysis (PTC) and micellar catalysis are being explored to enhance reaction efficiency in aqueous media. numberanalytics.comtudelft.nl Phase transfer catalysts facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), while micellar catalysis utilizes surfactant micelles to create nano-reactors in water, accelerating reaction rates. numberanalytics.comtudelft.nl These methods can lead to higher yields, milder reaction conditions, and a significant reduction in the use of hazardous organic solvents.

The scalability of these green synthetic methods is a critical challenge. While many of these techniques have proven effective on a laboratory scale, their translation to industrial production requires careful optimization of reaction parameters to maintain efficiency and cost-effectiveness. Future research will need to focus on robust catalyst design, efficient product isolation techniques from aqueous media, and the development of continuous flow processes to enable large-scale, eco-friendly production of Ethyl 3-fluoro-4-methoxyphenyl sulfide.

Table 1: Comparison of Traditional and Emerging Green Synthetic Strategies for Aryl Sulfides

| Feature | Traditional Methods | Emerging Green Methods |

| Sulfur Source | Thiols (often volatile and odorous) | Odorless solid sources (e.g., Na₂S₂O₃), Disulfides |

| Catalyst | Stoichiometric reagents, precious metals | Recyclable catalysts (e.g., copper nanoparticles), Metal-free catalysts |

| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Green solvents (e.g., Water, PEG), Solvent-free conditions |

| Reaction Conditions | Often harsh (high temperatures, strong bases) | Milder conditions (e.g., room temperature, visible light) |

| Byproducts | Significant, often hazardous waste | Reduced waste, more benign byproducts |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. usgs.gov For a compound like this compound, these computational tools offer powerful new ways to predict its properties, optimize its structure for specific applications, and accelerate the discovery of novel analogs with enhanced activities.

One of the primary applications of AI/ML in this context is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. cdnsciencepub.comwaters.com By training algorithms on large datasets of known molecules, it is possible to build models that can accurately forecast the pharmacokinetic and toxicological profiles of new compounds in silico. This allows researchers to prioritize the synthesis of molecules with a higher probability of success, saving significant time and resources. For fluorinated compounds, specific models are being developed to account for the unique effects of fluorine on properties like lipophilicity and metabolic stability. nih.govscispace.com

Furthermore, generative AI models can be employed for de novo drug design. These algorithms can learn the underlying patterns of chemical space and generate novel molecular structures that are predicted to have desired biological activities. Starting with the scaffold of this compound, generative models could propose modifications to the ethyl sulfide chain or the aromatic substitution pattern to optimize binding to a specific biological target.

A significant challenge in applying AI/ML to organofluorine chemistry is the availability of high-quality, curated data. The performance of any machine learning model is heavily dependent on the data it is trained on. Building comprehensive databases of fluorinated compounds with experimentally determined properties is crucial for developing accurate and reliable predictive models.

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. cdnsciencepub.comwaters.com | Prioritization of synthetic targets with favorable drug-like properties. |

| Property Prediction | Prediction of physicochemical properties like solubility, lipophilicity, and pKa. nih.gov | Guidance for formulation development and understanding of biological interactions. |

| Generative Design | Generation of novel molecular structures with desired activities based on the core scaffold. | Accelerated discovery of new lead compounds with improved efficacy and safety. |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to correlate structural features with biological activity. | Identification of key structural motifs responsible for the compound's effects. |

Discovery of Undiscovered Biological Targets and Mechanisms (pre-clinical focus)

The specific biological targets and mechanisms of action of this compound are largely unexplored. However, the structural motifs present in the molecule provide clues to its potential pharmacological activities. Aryl sulfides are a class of compounds known to exhibit a wide range of biological effects, including antibacterial, antifungal, and anti-cancer properties. nih.govrsc.org The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. stackexchange.com

Future preclinical research should focus on systematically screening this compound and its analogs against a diverse panel of biological targets. High-throughput screening (HTS) campaigns against various enzyme and receptor families could identify initial hits. Subsequent mechanism-of-action studies would then be necessary to elucidate how the compound exerts its effects at a molecular level.

Given the structural similarities to some known bioactive molecules, certain areas of investigation appear particularly promising. For example, some fluorinated phenyl compounds have been investigated as modulators of G-protein coupled receptors (GPCRs). One study identified a selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 3 (mGluR3) that contains both fluoro and methoxyphenyl moieties. scispace.com This suggests that this compound could be explored for its potential activity on neurological targets.

Another area of interest is oncology. Diaryl and heteroaryl sulfides have been designed as analogs of combretastatin (B1194345) A-4, a potent anti-cancer agent that targets tubulin. rsc.org An investigation into whether this compound or its derivatives can interfere with microtubule dynamics would be a valuable line of inquiry.

A key challenge in this area will be to move from general screening to specific target identification and validation. This will require a multidisciplinary approach, combining chemical synthesis of analog libraries, in vitro biochemical and cell-based assays, and in vivo animal models to confirm the therapeutic potential of this compound class.

Innovations in Analytical Techniques for Characterization and Monitoring

The accurate characterization and sensitive monitoring of this compound and its potential metabolites are crucial for all aspects of its research and development. The presence of a fluorine atom in the molecule offers a unique analytical handle that can be exploited by specific techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for the analysis of fluorinated compounds. nih.govnih.govrsc.org ¹⁹F NMR is highly sensitive and provides a large chemical shift dispersion, which means that even small changes in the chemical environment of the fluorine atom can be readily detected. This makes it an excellent method for:

Structural elucidation: Confirming the identity and purity of the synthesized compound.

Quantitative analysis: Determining the concentration of the compound in various matrices. nih.gov

Reaction monitoring: Following the progress of synthetic reactions in real-time.

Metabolism studies: Identifying and characterizing fluorinated metabolites in biological samples.

Mass spectrometry (MS) is another indispensable technique for the analysis of this compound. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is particularly useful for identifying unknown metabolites. The development of sensitive and robust liquid chromatography-mass spectrometry (LC-MS) methods will be essential for quantifying the compound and its metabolites in complex biological matrices such as plasma and tissue samples.

Innovations in analytical techniques will focus on improving sensitivity, selectivity, and throughput. The development of novel ionization sources and mass analyzers will continue to push the limits of detection. Furthermore, the coupling of separation techniques like supercritical fluid chromatography (SFC) with mass spectrometry could offer alternative and complementary methods for analysis.

A significant challenge will be the synthesis of isotopically labeled internal standards (e.g., ¹³C or ²H labeled) for use in quantitative LC-MS assays. These standards are essential for correcting for matrix effects and ensuring the accuracy of the analytical data.

Table 3: Key Analytical Techniques for the Study of this compound

| Technique | Application | Advantages | Challenges |

| ¹⁹F NMR | Structural Elucidation, Quantification, Reaction Monitoring, Metabolite ID nih.govnih.govrsc.org | High sensitivity, Large chemical shift range, Non-destructive | Requires specialized equipment, Lower throughput than MS |

| LC-MS/MS | Quantification in biological matrices, Metabolite ID and quantification waters.com | High sensitivity and selectivity, High throughput | Matrix effects, Requires internal standards for accuracy |

| HRMS | Exact mass determination, Elemental composition confirmation | High mass accuracy and resolution | Less suitable for routine quantification |

| GC-MS | Analysis of volatile derivatives or degradation products | Excellent separation for volatile compounds | May require derivatization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 3-fluoro-4-methoxyphenyl sulfide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution. For example, ethyl 2-(chlorosulfonyl)acetate reacts with 3-fluoro-4-methoxyaniline under controlled conditions (0–5°C, inert atmosphere) to yield intermediates like ethyl 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetate (79–82% yield). Key optimizations include slow addition of reagents to minimize side reactions and purification via column chromatography (hexane/ethyl acetate gradients) . Characterization relies on H NMR (e.g., δ 3.77–3.86 ppm for OCH) and HRMS (e.g., [M-H] at m/z 262.0285) .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Purity is assessed via HPLC (>95% by area normalization) and melting point analysis (e.g., 176–178°C for the hydrolyzed acid derivative). Structural confirmation requires H/C NMR to identify key groups (e.g., sulfonamide NH at δ 9.72 ppm) and HRMS for molecular ion validation. Contaminants like unreacted aniline or residual solvents (e.g., ethyl acetate) are monitored via GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives, such as tubulin-binding vs. non-active analogs?

- Methodological Answer : Discrepancies often arise from substituent effects. For instance, replacing the 3-fluoro-4-methoxyphenyl group with a 2-naphthyl moiety in imidazole derivatives enhances vascular disrupting activity by improving tubulin binding affinity. Researchers should perform structure-activity relationship (SAR) studies using competitive binding assays (e.g., fluorescence polarization) and computational docking (e.g., AutoDock Vina) to identify critical interactions .

Q. How can researchers design experiments to evaluate the pharmacokinetic stability of this compound-based drug candidates?

- Methodological Answer : Stability under physiological conditions is tested via:

- Hydrolytic Stability : Incubate compounds in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying parent compound depletion over time.

- Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions, critical for bioavailability predictions .

Q. What analytical techniques are recommended for detecting sulfur-containing byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts like sulfonic acids or disulfides are identified via:

- LC-MS/MS : Fragmentation patterns distinguish sulfonamides from sulfonic acids (e.g., m/z 152.08 for 3-methylphosphinicopropionic acid derivatives).

- Raman Spectroscopy : Peaks at 450–550 cm confirm S-S bonds.

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates (e.g., dihedral angles between aromatic rings) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives while others show negligible effects?

- Methodological Answer : Variations may stem from cell line specificity or assay conditions. For example, Batabulin (a derivative) shows potent activity in refractory cancers but fails in models with overexpression of βIII-tubulin. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.